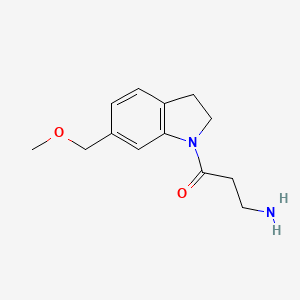

3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one

Overview

Description

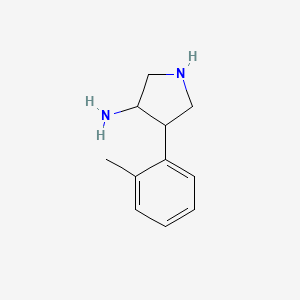

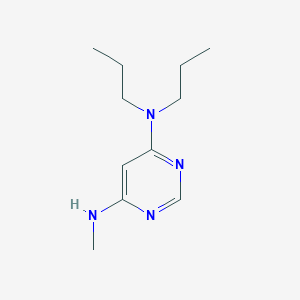

3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Molecular Structure Analysis

Indole, the core structure in 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one, is also known as benzopyrrole. It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one are not detailed in the literature, indole derivatives are known to undergo a variety of reactions . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .Scientific Research Applications

Versatile Pigment and Biological Activity

A multifaceted pigment discovered in distinct bacteria species, such as Chromobacterium violaceum and Janthinobacterium lividum, demonstrates a variety of biological behaviors and industrial applications. This pigment, derived from L-tryptophan, shows potential as a novel therapeutic drug category with anticancer and antibiotic actions. Its applications extend to textiles, medicine, cosmetics, and more due to its antioxidant, antitumor, anti-trypanocidal, antibacterial, anti-ulcerogenic, anticancer, and immunomodulatory activities (Ishani, Isita, & T. Vijayakumar, 2021).

Eco-Friendly Synthesis Methods

Research on the synthesis of indole derivatives via eco-friendly methods highlights the environmental benefits and efficiency of producing pharmaceutically interesting compounds. A study demonstrates a simple, highly efficient synthesis of functionalized indole derivatives using sulfamic acid as an organo-catalyst, emphasizing mild reaction conditions and eco-friendliness (G. Brahmachari & B. Banerjee, 2014).

Anticancer and Antimicrobial Activities

Several studies have investigated the anticancer and antimicrobial potentials of indole derivatives. For instance, compounds with the 3-hydroxy-3-(trifluoromethyl)indolin-2-one moiety have been evaluated for their in vitro cytotoxic activity against various cancer cell lines and specific antibacterial activity against S. aureus (Raktani Bikshapathi et al., 2017). Another study synthesized and tested 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones for their anti-proliferative and genotoxicity effects, identifying compounds with significant growth inhibition (G. Meti et al., 2016).

Chemical Functionalities Optimization

Optimization of chemical functionalities in indole-2-carboxamides has been explored to improve allosteric parameters for cannabinoid receptor 1 (CB1), highlighting the potential for developing potent CB1 allosteric modulators (Leepakshi Khurana et al., 2014).

Novel Synthesis Approaches

Innovative approaches to synthesizing indole derivatives have been reported, such as the construction of unique polyheterocyclic systems through multicomponent reactions involving l-proline, alkyl propiolate, and isatin. This method yields novel pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles and azocino[1,2-a]benzo[c][1,5]diazocines, showcasing the versatility of indole compounds in creating complex molecular architectures (Jun‐Jie Cao et al., 2019).

Future Directions

Given the diverse biological activities and clinical applications of indole derivatives , there is significant potential for further exploration and development of compounds like 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one. Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they can cause various molecular and cellular effects .

properties

IUPAC Name |

3-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-5-3-12(16)14-6-4-10-7-9(8-15)1-2-11(10)14/h1-2,7,15H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQKAFKALITCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)CO)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Cyclobutylamino)methyl]cyclobutan-1-amine](/img/structure/B1493110.png)